2-Amino-N-(2-chloro-6-fluoro-benzyl)-acetamide
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Overview
Description
2-Amino-N-(2-chloro-6-fluoro-benzyl)-acetamide is a chemical compound characterized by the presence of an amino group, a benzyl group substituted with chlorine and fluorine, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-acetamide typically involves the reaction of 2-chloro-6-fluorobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-chloro-6-fluoro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols. Substitution reactions can result in the replacement of chlorine or fluorine with other functional groups such as methoxy or tert-butyl groups.
Scientific Research Applications
2-Amino-N-(2-chloro-6-fluoro-benzyl)-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms on the benzyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the amino and acetamide groups may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
2-Amino-N-(2-chloro-6-fluoro-benzyl)-acetamide can be compared with other similar compounds, such as:
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-propionamide: Similar structure but with a methyl group on the acetamide moiety.
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide: Contains a cyclopropyl group instead of the acetamide group.
2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-propionamide: Features a cyclopropyl group and a different substitution pattern on the benzyl group.
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c10-7-2-1-3-8(11)6(7)5-13-9(14)4-12/h1-3H,4-5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJVYFYSKZBXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC(=O)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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